![molecular formula C24H16ClFN4 B14966662 7-(3-chlorophenyl)-N-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14966662.png)
7-(3-chlorophenyl)-N-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(3-chlorophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system, and substituted phenyl groups that contribute to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chlorophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multistep reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: Initial steps often involve the condensation of appropriate amines and aldehydes to form intermediate compounds.
Cyclization Reactions: These intermediates undergo cyclization to form the pyrrolo[2,3-d]pyrimidine core.
Substitution Reactions: Subsequent substitution reactions introduce the chlorophenyl and fluorophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
7-(3-chlorophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenated positions allow for nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
7-(3-chlorophenyl)-N-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolopyrimidine compound with a fused bicyclic system containing nitrogen atoms and multiple aromatic substituents, including 3-chlorophenyl and 3-fluorophenyl groups. It is of interest for its role as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) and potential anti-cancer properties.
Scientific Research Applications
- Cystic Fibrosis Treatment This compound enhances chloride ion transport across epithelial cells, which is impaired in cystic fibrosis patients, making it a potential therapeutic application for cystic fibrosis and related diseases.
- Potential Anti-Cancer Properties Preliminary studies suggest that this compound may have anti-cancer properties due to its ability to inhibit specific signaling pathways involved in tumor progression.
- Drug Discovery and Development This compound is used in drug discovery and development across various therapeutic areas.
Interaction Studies
Interaction studies have focused on its binding affinity and efficacy as a CFTR modulator. These studies employ techniques such as:
- Binding assays
- Electrophysiological measurements
- Cell-based assays
Initial findings suggest that this compound may have a favorable profile compared to other modulators currently in use.
Structural comparison
Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its specific combination of halogenated phenyl groups and its targeted activity towards CFTR modulation, distinguishing it from other compounds that may not exhibit such specificity or efficacy against cystic fibrosis-related pathways.
Compound Name | Structural Features | Unique Properties |
---|---|---|
7-(3-chlorophenyl)-N-(3-fluorophenyl)-5-phenyl-pyrrolo[2,3-d]pyrimidin-4-amine | Contains 3-chlorophenyl and 3-fluorophenyl groups | Enhanced potency against specific cancer cell lines |
6-amino-N-(4-methylphenyl)-7-(3-nitrophenyl)pyrrolo[2,3-d]pyrimidin-4-amines | Amino group at position 6 | Potential anti-inflammatory activity |
N-(6-chloro-pyridin-2-yl)-5-(1-methylpyrazol-4-yl)isoquinolin-3-amines | Isoquinoline structure with pyridine substitution | Notable for neuroprotective effects |
Mechanism of Action
The mechanism of action of 7-(3-chlorophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar fused bicyclic structure and are known for their wide range of applications in medicinal chemistry.
Imidazo[1,2-a]pyridines: Another class of compounds with a fused bicyclic system, known for their utility in drug development and material science.
Uniqueness
7-(3-chlorophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to the specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
7-(3-chlorophenyl)-N-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolopyrimidine compound with significant biological activity, particularly as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR). This compound has garnered attention due to its potential therapeutic applications in cystic fibrosis and cancer treatment.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo[2,3-d]pyrimidine core, which includes:
- Aromatic Substituents : 3-chlorophenyl and 3-fluorophenyl groups that enhance its biological activity.
- Molecular Formula : C22H18ClF N3
- Molecular Weight : 373.85 g/mol
Structural Characteristics
Property | Description |
---|---|
Core Structure | Pyrrolo[2,3-d]pyrimidine |
Aromatic Groups | 3-chlorophenyl, 3-fluorophenyl |
Functional Groups | Amino group at position 4 |
CFTR Modulation
Research indicates that this compound acts as an inhibitor of CFTR , which is crucial for chloride ion transport across epithelial cells. This modulation is particularly relevant for cystic fibrosis patients who suffer from impaired ion transport. Initial studies suggest that it may enhance chloride transport, providing a therapeutic avenue for cystic fibrosis management .
Anticancer Properties
Preliminary investigations also point to potential anticancer properties . The compound appears to inhibit specific signaling pathways involved in tumor progression. For instance, it has shown efficacy against various cancer cell lines, indicating its role as a possible anticancer agent .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the presence of halogenated phenyl groups contributes to its binding affinity and specificity towards CFTR and other biological targets.
Study on CFTR Modulation
A study conducted on the efficacy of this compound demonstrated significant improvement in chloride ion transport in vitro compared to existing CFTR modulators. The binding affinity was assessed using radiolabeled assays, revealing a favorable profile compared to other compounds currently in use .
Anticancer Efficacy Studies
In another study focused on anticancer properties, the compound was tested against lung and breast cancer cell lines. The results indicated that it exhibited notable antiproliferative activity, with IC50 values suggesting effective inhibition of cell growth at low concentrations .
Summary of Key Findings
Activity Type | Result |
---|---|
CFTR Modulation | Enhanced chloride transport |
Anticancer Activity | Significant inhibition of cancer cell proliferation |
Binding Affinity | Favorable compared to other modulators |
Properties
Molecular Formula |
C24H16ClFN4 |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-N-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C24H16ClFN4/c25-17-8-4-11-20(12-17)30-14-21(16-6-2-1-3-7-16)22-23(27-15-28-24(22)30)29-19-10-5-9-18(26)13-19/h1-15H,(H,27,28,29) |
InChI Key |
MIMWZCNDZSOGFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NC4=CC(=CC=C4)F)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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